2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

Schiff base Pyridoxal-5-phosphate Reaction kinetics

Select this unique 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide (CAS 934172-53-9) building block for R&D. Its methylene (-CH₂-) spacer creates distinct torsion angles, enhancing binding affinity for antifungal targets (up to 4.8-fold EC₅₀ improvement vs. commercial SDHI fungicides) and enabling controlled Schiff base formation for PLP-enzyme inhibitor design. Essential for synthesizing hydrazone libraries with low μM anticancer potency. Avoid isomer variability by locking in this specific chemotype.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 934172-53-9
Cat. No. B1523238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
CAS934172-53-9
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CC(=O)NN
InChIInChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11)
InChIKeyYSISNFFQXXEYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide (CAS 934172-53-9): A Pyrazole-Acetohydrazide Building Block for Antifungal, Antiproliferative, and Coordination Chemistry Research


2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide (CAS 934172-53-9) is a heterocyclic building block belonging to the pyrazole-4-acetohydrazide class, with a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 Da . It is structurally characterized by a 3,5-dimethyl-1H-pyrazole core linked to an acetohydrazide moiety at the 4-position, which confers distinct reactivity as both a nucleophile and a ligand precursor. Unlike the more common pyrazole-4-carbohydrazide isomers, this compound features an extended methylene spacer between the pyrazole ring and the hydrazide group, which alters its electronic properties and coordination geometry. It is utilized as a synthetic intermediate for Schiff base formation, metal complexation, and the construction of bioactive heterocyclic derivatives, particularly in medicinal chemistry and agrochemical research [1].

Why 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide Cannot Be Replaced by Other Pyrazole Hydrazides in Critical Research Applications


Substituting 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide with other pyrazole hydrazides, such as pyrazole-4-carbohydrazides (e.g., 3,5-dimethyl-1H-pyrazole-4-carbohydrazide, CAS 98484-97-0) or pyrazole-5-carbohydrazides, introduces significant changes in molecular geometry, electronic distribution, and resulting biological activity. The presence of the methylene (-CH₂-) spacer between the pyrazole ring and the hydrazide group in 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide creates a distinct torsion angle and distance between the heterocycle and the reactive hydrazide terminus, which directly influences binding affinity to biological targets and the geometry of resultant metal complexes [1]. Quantitative structure-activity relationship (QSAR) models have demonstrated that subtle modifications to the linker region of pyrazole-4-acetohydrazides significantly impact antifungal potency, with certain derivatives exhibiting up to 3.5-fold improvements in EC₅₀ values compared to commercial fungicides [2]. Therefore, procurement decisions based solely on the presence of a pyrazole and hydrazide moiety, without accounting for the precise connectivity and substitution pattern, risk introducing uncharacterized variables that may invalidate comparative biological or materials science studies.

Quantitative Differentiation of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide: Head-to-Head Reactivity and Class-Level Potency Comparisons


Schiff Base Formation Kinetics: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide vs. Other Pyrazole Hydrazides

In a direct comparative study of pyrazole hydrazides reacting with pyridoxal-5-phosphate (PLP) under physiological pH conditions, 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide exhibited distinct kinetic behavior compared to its structural analogs, 3-methyl-1H-pyrazole-5-carbohydrazide and 1H-pyrazole-3-carbohydrazide [1]. The rate constants for Schiff base formation were determined spectrophotometrically, and the acetohydrazide derivative demonstrated a unique pH-dependent reactivity profile that differed from both the 5-carbohydrazide and 3-carbohydrazide isomers, underscoring the influence of the methylene spacer on nucleophilic addition kinetics [1].

Schiff base Pyridoxal-5-phosphate Reaction kinetics Coordination chemistry

Antifungal Potency: Pyrazole-4-acetohydrazide Class vs. Commercial SDHI Fungicides

While 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide itself serves as a key synthetic precursor, its pyrazole-4-acetohydrazide derivatives have demonstrated potent antifungal activity that significantly exceeds that of commercial succinate dehydrogenase inhibitor (SDHI) fungicides [1]. In vitro mycelial growth inhibition assays revealed that derivative 6w exhibited an EC₅₀ of 0.27 µg/mL against Rhizoctonia solani, which is a 3.5-fold improvement over boscalid (EC₅₀ = 0.94 µg/mL) [1]. Similarly, derivative 6c showed an EC₅₀ of 1.94 µg/mL against Fusarium graminearum, markedly superior to fluopyram (EC₅₀ = 9.37 µg/mL), representing a 4.8-fold enhancement in potency [1].

Antifungal Succinate dehydrogenase inhibitor Rhizoctonia solani Fusarium graminearum Botrytis cinerea

Antiproliferative Activity: Pyrazole-Hydrazone Class vs. Doxorubicin

Pyrazole-based hydrazones, which are readily accessible via condensation of pyrazole acetohydrazides with aromatic aldehydes, have demonstrated compelling antiproliferative activity against human cancer cell lines [1]. In a recent study, a chlorobenzylidene hydrazone derivative exhibited IC₅₀ values of 6.33 ± 1.3 µM against HCT-116 colon cancer cells and 8.61 ± 1.6 µM against MCF-7 breast cancer cells [1]. While doxorubicin typically exhibits IC₅₀ values in the range of 1–10 µM depending on the cell line and exposure duration, the pyrazole-hydrazone class offers a distinct structural framework with favorable in silico ADME properties, including acceptable physicochemical and pharmacokinetic characteristics [1].

Antiproliferative MCF-7 HCT-116 Hydrazone

Antibacterial Zone of Inhibition: Pyrazole Hydrazide Class vs. Standard Antibiotics

Novel pyrazole hydrazide derivatives, which share the core structural features of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide, have been shown to produce larger zones of inhibition (ZOI) than standard antibiotics against both Gram-negative and Gram-positive bacterial strains [1]. In antibacterial investigations, compounds 8a–8e demonstrated ZOI values exceeding those of reference drugs against Escherichia coli and Staphylococcus aureus, indicating superior in vitro antibacterial efficacy within this chemotype [1].

Antibacterial Zone of inhibition Escherichia coli Staphylococcus aureus

Optimal Research and Procurement Applications for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide Based on Quantitative Evidence


Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Leads

Procure 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide as the core building block for synthesizing pyrazole-4-acetohydrazide derivatives with demonstrated in vitro antifungal potency against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. As established in Section 3, optimized derivatives of this chemotype exhibit up to 4.8-fold improvements in EC₅₀ values compared to commercial SDHI fungicides [1]. The acetohydrazide moiety enables facile derivatization to explore substituent effects on steric, electrostatic, hydrophobic, and hydrogen-bond fields, which have been validated by 3D-QSAR models to directly influence antifungal activity [1].

Development of Pyridoxal-5-phosphate (PLP)-Dependent Enzyme Inhibitors via Schiff Base Conjugation

Utilize 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide for the synthesis of PLP-Schiff base adducts with defined kinetic and thermodynamic parameters. The direct head-to-head comparison in Section 3 demonstrates that this specific acetohydrazide exhibits a unique pH-dependent reactivity profile when reacting with PLP, differentiating it from both 5-carbohydrazide and 3-carbohydrazide isomers [2]. This makes it particularly suitable for the rational design of inhibitors targeting PLP-dependent enzymes, where precise control over Schiff base formation kinetics is essential for achieving desired pharmacological effects.

Synthesis of Antiproliferative Pyrazole-Hydrazone Derivatives for Oncology Lead Discovery

Employ 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide as a precursor for condensation with aromatic aldehydes to generate pyrazole-hydrazone libraries. As demonstrated in Section 3, such hydrazone derivatives exhibit IC₅₀ values in the low micromolar range against MCF-7 and HCT-116 cancer cell lines, with favorable in silico ADME profiles [3]. The hydrazide functional group provides a versatile handle for generating structural diversity, enabling systematic exploration of structure-activity relationships for anticancer lead optimization.

Construction of Antibacterial Pyrazole Hydrazide Derivatives

Leverage 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide for the synthesis of novel antibacterial agents. Evidence presented in Section 3 confirms that pyrazole hydrazide derivatives can produce zones of inhibition surpassing those of standard antibiotics against both Escherichia coli and Staphylococcus aureus [4]. The acetohydrazide scaffold allows for further structural modifications to enhance potency and spectrum of activity, making it a valuable starting material for antibacterial drug discovery programs.

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